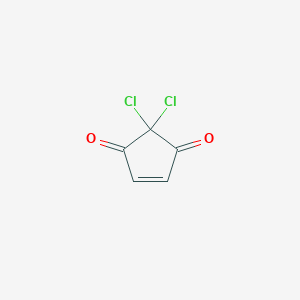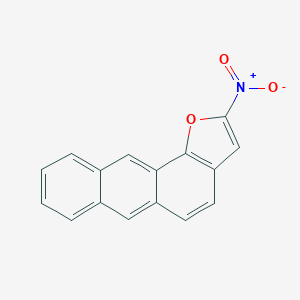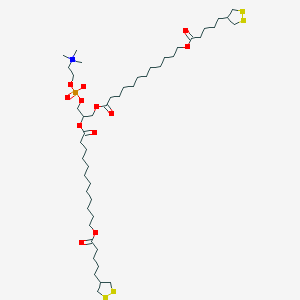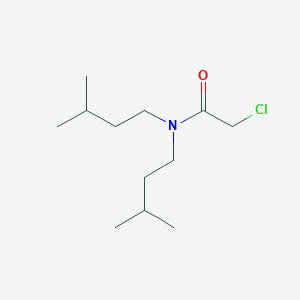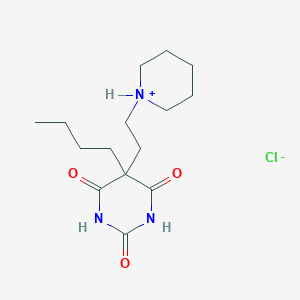
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride, also known as pentobarbital, is a barbiturate drug that is used as a sedative, hypnotic, and anesthetic. It was first synthesized in 1928 by Ernst Preiswerk and his team at the University of Basel, Switzerland. Pentobarbital has been widely used in medical and veterinary practices for many years due to its effectiveness and low cost.
Wirkmechanismus
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Pentobarbital enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the membrane potential of neurons, leading to a decrease in neuronal excitability.
Biochemische Und Physiologische Effekte
Pentobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, anesthesia, and anticonvulsant activity. It can also cause respiratory depression, cardiovascular depression, and hypotension. Pentobarbital is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Pentobarbital has several advantages for lab experiments, including its low cost, ease of use, and well-established protocols for administration and monitoring. However, it also has some limitations, such as its potential for abuse, its narrow therapeutic index, and its potential for adverse effects on the cardiovascular and respiratory systems.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel on the GABA-A receptor and other ionotropic receptors. Additionally, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel could be used to study the effects of sleep and anesthesia on brain function, and to develop new treatments for sleep disorders and neurological conditions.
Synthesemethoden
The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. The diethyl barbituric acid is then reacted with 2-chloroethyl-piperidine to form 5-butyl-5-(2-piperidinoethyl)barbituric acid. The final product is obtained by reacting the acid with hydrochloric acid to form 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel hydrochloride.
Wissenschaftliche Forschungsanwendungen
Pentobarbital has been used in scientific research to study the effects of barbiturates on the central nervous system. It has been used to induce anesthesia and to study the mechanisms of action of other drugs. Pentobarbital has also been used to study the effects of sleep deprivation on cognitive function and to investigate the role of sleep in memory consolidation.
Eigenschaften
CAS-Nummer |
109438-93-9 |
|---|---|
Produktname |
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride |
Molekularformel |
C15H25ClN3O3- |
Molekulargewicht |
331.84 g/mol |
IUPAC-Name |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
InChI-Schlüssel |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Synonyme |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



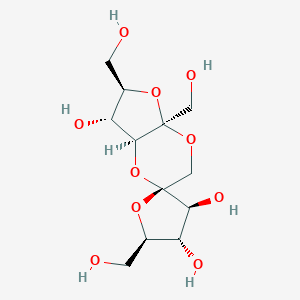
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
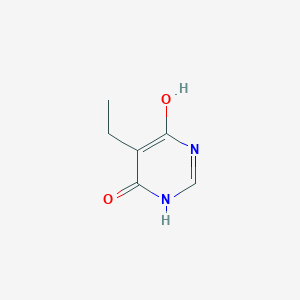

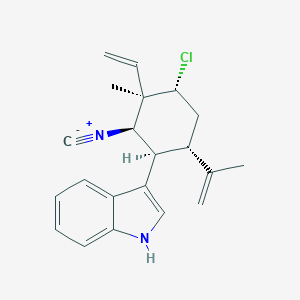
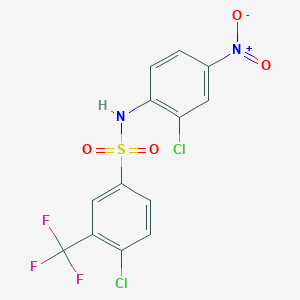

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
